Tetrahydro 11-Deoxycorticosterone 3
説明
準備方法
The preparation of Tetrahydro 11-Deoxycorticosterone 3 involves several synthetic routes and reaction conditions. One common method includes the use of deuterated compounds, such as Tetrahydro 11-Deoxycorticosterone-d3, which is a deuterated form of Tetrahydro 11-Deoxycorticosterone . The compound is typically synthesized in a laboratory setting, and the process involves precise control of reaction conditions, including temperature and pH levels.
化学反応の分析
Tetrahydro 11-Deoxycorticosterone 3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
Tetrahydro 11-Deoxycorticosterone 3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in biochemical assays and analytical chemistry.
Biology: Studied for its role as a neurosteroid and its effects on the GABAA receptor.
Industry: Utilized in the production of biochemical reagents and standards for research purposes
作用機序
The mechanism of action of Tetrahydro 11-Deoxycorticosterone 3 involves its role as a neurosteroid and a positive allosteric modulator of the GABAA receptor . At physiological concentrations, it selectively enhances tonic currents mediated by αβδ receptors, reducing neuronal excitability . This modulation of the GABAA receptor contributes to its neuroinhibitory properties, making it a potential candidate for therapeutic applications in neurological disorders .
類似化合物との比較
Tetrahydro 11-Deoxycorticosterone 3 can be compared with other similar compounds, such as:
Tetrahydrodeoxycorticosterone: Another neurosteroid and positive allosteric modulator of the GABAA receptor.
Tetrahydro 11-Deoxycorticosterone-d3: A deuterated form of Tetrahydro 11-Deoxycorticosterone.
The uniqueness of this compound lies in its specific molecular structure and its potent neuroinhibitory properties, which make it a valuable compound for research in neurobiology and potential therapeutic applications .
生物活性
Tetrahydro 11-deoxycorticosterone 3 (THDOC-3) is a metabolite of 11-deoxycorticosterone (DOC), a steroid hormone produced in the adrenal cortex. Understanding the biological activity of THDOC-3 is crucial for its potential therapeutic applications and its role in various physiological processes. This article synthesizes current research findings, case studies, and analytical data regarding the biological activity of THDOC-3.
Overview of 11-Deoxycorticosterone
11-Deoxycorticosterone (DOC) is primarily known for its mineralocorticoid activity, influencing electrolyte balance and blood pressure regulation. It acts as a precursor to aldosterone and exhibits weak glucocorticoid activity. DOC's biological functions include sodium retention and potassium excretion, although it is significantly less potent than aldosterone in these roles .
Biological Activity of this compound
Mechanism of Action:
THDOC-3, as a metabolite of DOC, retains some mineralocorticoid properties but with distinct biological implications. It is involved in various physiological responses, including:
- Electrolyte Regulation: THDOC-3 influences sodium and potassium levels in the body, contributing to fluid balance and blood pressure homeostasis.
- Progestogenic Activity: Some studies indicate that DOC has progestogenic effects, albeit weaker than those of progesterone. The conversion of DOC to THDOC-3 may play a role in this activity .
Case Study 1: Mineralocorticoid Excess
A study reported cases of hypertension and hypokalemia linked to mineralocorticoid excess due to posaconazole treatment, which increased levels of DOC and its metabolites, including THDOC-3. Patients exhibited elevated serum levels of 11-deoxycortisol alongside significant changes in electrolyte concentrations .
Case Study 2: Congenital Adrenal Hyperplasia (CAH)
Research on CAH has shown that elevated levels of DOC can be indicative of specific enzyme deficiencies. In infants diagnosed with CAH, the measurement of steroid levels, including THDOC-3, was critical for determining the subtype of the disorder and guiding treatment strategies .
Analytical Findings
Steroid Profiling:
Recent advancements in analytical techniques such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) have enabled precise quantification of THDOC-3 in clinical samples. A study established reference intervals for various steroids, highlighting the importance of THDOC-3 in diagnosing adrenal disorders .
Steroid | Normal Range | CAH Patients |
---|---|---|
11-Deoxycorticosterone | 1.5 - 8.5 ng/dL | Elevated |
Tetrahydro 11-DOC-3 | Not established | Significantly increased |
Research Findings
- Electrolyte Regulation: THDOC-3 has been shown to modulate sodium retention and potassium excretion through its action on renal tubules, similar to aldosterone but with reduced efficacy .
- Clinical Implications: The role of THDOC-3 in conditions like hypertension and adrenal hyperplasia underscores its importance in clinical endocrinology. Elevated levels correlate with specific pathologies, necessitating further investigation into its therapeutic potential .
- Biological Role: THDOC-3 may also influence other metabolic pathways beyond electrolyte balance, potentially affecting glucose metabolism and inflammation processes .
特性
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,8R,9S,10S,13S,14S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O9/c1-26-9-7-14(35-25-22(32)20(30)21(31)23(36-25)24(33)34)11-13(26)3-4-15-16-5-6-18(19(29)12-28)27(16,2)10-8-17(15)26/h13-18,20-23,25,28,30-32H,3-12H2,1-2H3,(H,33,34)/t13-,14-,15+,16+,17+,18-,20+,21+,22-,23+,25-,26+,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNOSGJSTZJIRI-RVBRMEHISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)CO)C)OC5C(C(C(C(O5)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858446 | |
Record name | (3alpha,5beta)-21-Hydroxy-20-oxopregnan-3-yl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56162-36-8 | |
Record name | (3alpha,5beta)-21-Hydroxy-20-oxopregnan-3-yl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。